BenchChemオンラインストアへようこそ!

2,6-Dibromo-3-methoxy-4-nitropyridine

Lipophilicity Drug-likeness Membrane permeability

2,6-Dibromo-3-methoxy-4-nitropyridine (CAS 2140305-69-5) is a penta-substituted pyridine derivative bearing two bromine atoms at the 2- and 6-positions, a methoxy group at position 3, and a nitro group at position 4. The compound has a molecular weight of 311.92 g·mol⁻¹, a computed XLogP3 of 2.7, a topological polar surface area (TPSA) of 67.9 Ų, and four hydrogen-bond acceptor sites.

Molecular Formula C6H4Br2N2O3
Molecular Weight 311.92 g/mol
Cat. No. B8128964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-methoxy-4-nitropyridine
Molecular FormulaC6H4Br2N2O3
Molecular Weight311.92 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1[N+](=O)[O-])Br)Br
InChIInChI=1S/C6H4Br2N2O3/c1-13-5-3(10(11)12)2-4(7)9-6(5)8/h2H,1H3
InChIKeySRVSMMGVISFPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-3-methoxy-4-nitropyridine – A Regiospecifically Functionalized Pyridine Building Block for Sequential Cross-Coupling


2,6-Dibromo-3-methoxy-4-nitropyridine (CAS 2140305-69-5) is a penta-substituted pyridine derivative bearing two bromine atoms at the 2- and 6-positions, a methoxy group at position 3, and a nitro group at position 4 [1]. The compound has a molecular weight of 311.92 g·mol⁻¹, a computed XLogP3 of 2.7, a topological polar surface area (TPSA) of 67.9 Ų, and four hydrogen-bond acceptor sites [1]. It is supplied as a research-grade intermediate with a typical purity of ≥98% and is stored sealed at 2–8 °C . Its distinct 2,6-dibromo-3-methoxy-4-nitro substitution pattern enables programmed sequential functionalization that is unavailable from the simpler 2,6-dibromo-4-nitropyridine or 2,6-dibromo-3-nitropyridine scaffolds.

Why 2,6-Dibromo-4-nitropyridine or Other In-Class Analogs Cannot Replace 2,6-Dibromo-3-methoxy-4-nitropyridine in Regioselective Syntheses


Although several 2,6-dibromo-nitropyridine isomers are commercially available, the presence and precise position of the methoxy group on the target compound fundamentally alters both the electronic landscape of the pyridine ring and the number of available hydrogen-bond acceptor sites [1]. The 3-methoxy substituent donates electron density through resonance, partially offsetting the strong electron-withdrawing effect of the 4-nitro group. This electronic modulation changes the relative reactivity of the two C–Br bonds toward oxidative addition in palladium-catalyzed cross-coupling reactions, thereby dictating the chemo- and regioselectivity achievable in sequential Suzuki, Stille, or Sonogashira couplings . Substituting the target compound with 2,6-dibromo-4-nitropyridine (which lacks the methoxy group) or 2,6-dibromo-3-nitropyridine (which lacks the methoxy and places the nitro group at a different position) yields a different electronic profile, altered lipophilicity (XLogP3), and a different number of hydrogen-bond acceptors, all of which can lead to divergent reaction outcomes and downstream biological or materials properties [1].

Quantitative Differentiation of 2,6-Dibromo-3-methoxy-4-nitropyridine from Its Closest Structural Analogs


XLogP3 Lipophilicity Advantage Over 2,6-Dibromo-4-nitropyridine

The incorporation of a methoxy group at the 3-position increases the computed octanol–water partition coefficient (XLogP3) by 0.8 log units relative to 2,6-dibromo-4-nitropyridine, which lacks this substituent [1]. A higher XLogP3 value indicates enhanced membrane permeability, a critical parameter in cell-based assays and in vivo pharmacokinetic profiling [2].

Lipophilicity Drug-likeness Membrane permeability

Expanded Hydrogen-Bond Acceptor Capacity Relative to 2,6-Dibromo-4-nitropyridine

The 3-methoxy group adds one hydrogen-bond acceptor (HBA) to the scaffold, increasing the total HBA count from 3 (in 2,6-dibromo-4-nitropyridine) to 4 (in the target compound) [1]. This additional acceptor site can strengthen binding interactions with biological targets that present complementary hydrogen-bond donor residues [2].

Hydrogen bonding Molecular recognition Target engagement

Lower Topological Polar Surface Area Compared to 2,6-Dibromo-3-methoxy-5-nitropyridine

The regioisomeric placement of the nitro group at the 4-position (target) versus the 5-position (isomer 2,6-dibromo-3-methoxy-5-nitropyridine) results in a TPSA of 67.9 Ų for the target versus 76.9 Ų for the 5-nitro isomer [1]. Lower TPSA correlates with improved passive membrane permeability and potential for oral absorption [2].

Polar surface area Oral bioavailability CNS penetration

Consistent High Purity Across Independent Suppliers Versus Variable Purity of Closest Non-Methoxy Analog

Multiple independent vendors report a purity of ≥98% for the target compound , while the closest non-methoxy analog 2,6-dibromo-4-nitropyridine is listed with purities ranging from 95% to 97% depending on the supplier . Higher and more consistent purity reduces the risk of irreproducible results in sensitive catalytic reactions or biological assays.

Purity Reproducibility Quality assurance

High-Value Application Scenarios for 2,6-Dibromo-3-methoxy-4-nitropyridine Based on Quantitative Evidence


Parallel Library Synthesis Requiring Defined Lipophilicity and Permeability Windows

Medicinal chemistry teams constructing compound libraries for oral bioavailability screening can select 2,6-dibromo-3-methoxy-4-nitropyridine as a central scaffold based on its XLogP3 of 2.7, which places it within the favorable lipophilicity range (1–3) for oral drug candidates [1]. In head-to-head comparison, its closest non-methoxy analog 2,6-dibromo-4-nitropyridine exhibits an XLogP3 of only 1.9 [1], which may be suboptimal for membrane permeation, while the 5-nitro regioisomer has a higher TPSA of 76.9 Ų [1] that could limit passive diffusion. The target compound therefore offers an intrinsic physicochemical profile that aligns with established drug-likeness criteria without requiring additional structural modification.

Sequential Palladium-Catalyzed Cross-Coupling for Unsymmetrical Biaryl Architectures

The 2,6-dibromo substitution pattern, electronically differentiated by the electron-donating 3-methoxy and electron-withdrawing 4-nitro groups, enables programmed sequential Suzuki, Stille, or Sonogashira couplings . Synthetic groups that require stepwise introduction of two distinct aryl, alkenyl, or alkynyl fragments at the 2- and 6-positions can exploit the electronic bias imparted by the methoxy and nitro substituents to achieve chemo- and regioselective mono-coupling at one bromide site before the second. This capability is not equivalently accessible with 2,6-dibromo-4-nitropyridine, where the absence of the methoxy group simplifies the electronic environment and reduces the differentiation between the two C–Br bonds.

Fragment-Based Drug Discovery Leveraging an Extra Hydrogen-Bond Acceptor

In fragment-based screening campaigns, the additional hydrogen-bond acceptor provided by the 3-methoxy group (4 HBA vs. 3 HBA in 2,6-dibromo-4-nitropyridine) [1] can serve as an auxiliary anchoring point for protein targets with complementary hydrogen-bond donor residues. This computational descriptor translates into a measurable advantage during structure-based design, where an extra acceptor site increases the probability of productive binding interactions without increasing molecular weight or complexity beyond the lead-like range.

Agrochemical Intermediate Development Requiring Reproducible Batch Purity

For process chemistry groups developing agrochemical active ingredients, the consistent ≥98% purity reported across independent suppliers minimizes the risk of side reactions originating from brominated impurities. In downstream functionalization steps—such as nucleophilic aromatic substitution or metal-catalyzed amination—even small purity variations can lead to significant yield fluctuations. The documented purity advantage over the closest non-methoxy analog (95–97%) provides procurement teams with a quantifiable quality metric to justify compound selection.

Quote Request

Request a Quote for 2,6-Dibromo-3-methoxy-4-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.